molecular formula C26H26N4O3 B10946325 3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10946325
M. Wt: 442.5 g/mol
InChI Key: JHWCKTQBDDIQTD-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining adamantyl, nitrophenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the adamantyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the nitrophenyl group: This can be done via a nitration reaction followed by a coupling reaction with the pyrazole intermediate.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantyl group can enhance the compound’s stability and bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)-3-(2-nitrophenyl)guanidine
  • 1-(1-Adamantyl)-3-(2-nitrophenyl)urea

Uniqueness

3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantyl group provides enhanced stability, while the nitrophenyl and pyrazole moieties contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

3-(1-adamantyl)-N-(2-nitrophenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C26H26N4O3/c31-25(27-22-8-4-5-9-23(22)30(32)33)21-16-29(20-6-2-1-3-7-20)28-24(21)26-13-17-10-18(14-26)12-19(11-17)15-26/h1-9,16-19H,10-15H2,(H,27,31)

InChI Key

JHWCKTQBDDIQTD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)NC5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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